molecular formula C9H10ClNO4S B1323236 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene CAS No. 58880-51-6

1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene

Cat. No.: B1323236
CAS No.: 58880-51-6
M. Wt: 263.7 g/mol
InChI Key: RUWLFSCBPCABKC-UHFFFAOYSA-N
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Description

1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene is an organic compound with a complex structure that includes a chlorine atom, an isopropylsulfonyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene typically involves multiple steps. One common method starts with the nitration of chlorobenzene to form 1-chloro-2-nitrobenzene. This intermediate is then subjected to sulfonation with isopropylsulfonyl chloride under acidic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The isopropylsulfonyl group can be oxidized to a sulfone using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 1-Chloro-4-(isopropylsulfonyl)-2-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: this compound sulfone.

Scientific Research Applications

1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chlorine atom and isopropylsulfonyl group can undergo substitution reactions. These interactions can affect molecular pathways and lead to the formation of new compounds with different properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-nitrobenzene
  • 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene
  • 1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene

Uniqueness

1-Chloro-4-(isopropylsulfonyl)-2-nitrobenzene is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of the nitro, chlorine, and isopropylsulfonyl groups makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

1-chloro-2-nitro-4-propan-2-ylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-6(2)16(14,15)7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWLFSCBPCABKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634954
Record name 1-Chloro-2-nitro-4-(propane-2-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58880-51-6
Record name 1-Chloro-2-nitro-4-(propane-2-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1-chloro-4-(isopropylsulfonyl)benzene (Step B, 679 mg, 3.1 mmol) in sulfuric acid (3 mL) was added potassium nitrate (555 mg, 5.5 mmol) at 80° C. The mixture was stirred at 90° C. for 2 h. Ice water (5 mL) was added, and the mixture was extracted with ethyl acetate (25 mL) and washed with water (10 mL×2) and brine (10 mL). The organic extracts were dried over sodium sulfate and concentrated to afford the title compound (849 mg, containing ethyl acetate) as a white solid.
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679 mg
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potassium nitrate
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555 mg
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3 mL
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Ice water
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5 mL
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reactant
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